![molecular formula C17H16Cl2N2O3 B3912078 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912078.png)
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide
Overview
Description
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. This receptor is a ligand-gated ion channel that is expressed in sensory neurons and plays a crucial role in pain sensation. A-317491 has been extensively studied for its potential use in the treatment of chronic pain conditions.
Mechanism of Action
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide works by selectively blocking the P2X3 receptor, which is involved in pain sensation. This receptor is activated by ATP released from damaged tissues, leading to the transmission of pain signals to the central nervous system. By blocking this receptor, 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide reduces the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the development of chronic pain conditions. 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has also been shown to reduce the activity of spinal cord neurons involved in pain transmission.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has several advantages for lab experiments. It is highly selective for the P2X3 receptor, making it an ideal tool for studying the role of this receptor in pain sensation. 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide also has a low potential for addiction and abuse, making it a safer alternative to traditional opioid-based pain medications.
One limitation of 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide is that it has a relatively short half-life, meaning that it must be administered frequently to maintain therapeutic levels. Additionally, 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the development of alternative delivery methods, such as transdermal patches or sustained-release formulations, to improve the pharmacokinetic profile of 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide. Additionally, there is interest in studying the potential use of 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide in combination with other pain medications to improve pain relief while reducing the risk of addiction and abuse.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has been studied extensively for its potential use in the treatment of chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide has also been shown to have a low potential for addiction and abuse, making it an attractive alternative to traditional opioid-based pain medications.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-11-4-2-3-5-15(11)23-10-17(22)24-21-16(20)8-12-6-7-13(18)9-14(12)19/h2-7,9H,8,10H2,1H3,(H2,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSQVICCIWQTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(2,4-dichlorophenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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